Structural Basis for Distinct P-CAB Binding Mode: Revaprazan Versus Tegoprazan, Soraprazan, and SCH28080
Cryo-EM and X-ray crystallography studies reveal that revaprazan exhibits a novel binding mode within the gastric H+/K+ ATPase cation transport conduit compared to three other P-CABs (tegoprazan, soraprazan, and SCH28080). Specifically, revaprazan's tetrahydroisoquinoline moiety binds deep in the cation transport conduit—a distinct binding orientation not observed with tegoprazan, soraprazan, or SCH28080 [1]. This structural differentiation at the atomic level provides a mechanistic basis for differences in binding kinetics and dissociation rates among P-CAB family members, though direct functional correlation to clinical acid suppression requires further investigation.
| Evidence Dimension | Molecular binding orientation within H+/K+ ATPase cation transport conduit |
|---|---|
| Target Compound Data | Tetrahydroisoquinoline moiety binds deep in the cation transport conduit |
| Comparator Or Baseline | Tegoprazan, soraprazan, and SCH28080 (three comparator P-CABs) |
| Quantified Difference | Qualitative structural difference in binding mode; deep conduit penetration observed only with revaprazan |
| Conditions | Cryo-EM and X-ray crystallography of porcine gastric H+/K+ ATPase in complex with each P-CAB |
Why This Matters
Distinct binding geometry differentiates revaprazan from later-generation P-CABs at the molecular level, making revaprazan-d3 the requisite analytical standard for studies requiring revaprazan-specific detection in structure-activity relationship (SAR) investigations.
- [1] Tanaka, S., et al. (2022). Structural Basis for Binding of Potassium-Competitive Acid Blockers to the Gastric Proton Pump. Journal of Medicinal Chemistry, 65(11), 7610-7623. View Source
